molecular formula C18H14FNO B12520138 5-Fluoro-2-(4'-methoxy-[1,1'-biphenyl]-2-yl)pyridine

5-Fluoro-2-(4'-methoxy-[1,1'-biphenyl]-2-yl)pyridine

Cat. No.: B12520138
M. Wt: 279.3 g/mol
InChI Key: LPNUOLKVCIOMOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name, 5-fluoro-2-[2-(4-methoxyphenyl)phenyl]pyridine , reflects its hierarchical connectivity. The root structure is pyridine, substituted at position 2 with a biphenyl group. The biphenyl moiety consists of two benzene rings: one unsubstituted (attached to pyridine) and the other bearing a methoxy (-OCH₃) group at the para position. A fluorine atom occupies position 5 on the pyridine ring.

Systematic identification relies on its SMILES notation (COC1=CC=C(C=C1)C2=CC=CC=C2C3=NC=C(C=C3)F), which encodes the methoxy-phenyl group (COC1=CC=C(C=C1)), biphenyl linkage (C2=CC=CC=C2), and fluoropyridine unit (C3=NC=C(C=C3)F). The molecular formula C₁₈H₁₄FNO confirms 18 carbon atoms, 14 hydrogens, and one each of fluorine, nitrogen, and oxygen.

Molecular Architecture and Bonding Patterns

The molecule adopts a tripartite architecture :

  • Pyridine core : A six-membered aromatic ring with nitrogen at position 1 and fluorine at position 5.
  • Central biphenyl system : Two benzene rings connected by a single C–C bond, with one ring fused to the pyridine.
  • Methoxy substituent : An oxygen-methyl group at the para position of the distal benzene ring.

Key bonding features include:

  • Conjugation : The biphenyl system enables π-orbital overlap between the two benzene rings, while the pyridine’s nitrogen atom introduces electron-withdrawing character.
  • Substituent effects : The methoxy group donates electrons via resonance (+M effect), contrasting with fluorine’s electronegativity (-I effect).
  • Bond lengths : Computational models predict C–C bond lengths of 1.39–1.41 Å in aromatic rings and 1.47 Å for the biphenyl single bond, consistent with hybridized sp²/sp³ carbon environments.

Crystallographic Data and Conformational Analysis

While experimental crystallographic data for this specific compound remain unpublished, analogous structures provide insights. For example, 9-fluoro-4-(6-methoxypyridin-2-yl) crystallizes in a monoclinic system (space group P2₁/c) with unit cell dimensions a = 18.0993 Å, b = 6.8868 Å, and c = 24.8450 Å. Such systems often exhibit coplanar biphenyl-pyridine arrangements stabilized by π-stacking, though steric hindrance from substituents may induce dihedral angles.

Computational studies using RDKit’s ETKDG force field suggest a dihedral angle of 35–40° between the pyridine and proximal benzene ring, optimizing steric and electronic interactions. The methoxy group adopts an equatorial conformation relative to its benzene ring, minimizing van der Waals repulsions.

Comparative Analysis with Related Biphenyl-Pyridine Derivatives

The compound’s structure diverges from related derivatives in three key aspects:

Feature 5-Fluoro-2-(4'-methoxybiphenyl)pyridine 4-Methyl-5-nitro-2-(dioxaborolanyl)pyridine 2,6-Bis(oxazolinyl)pyridine
Pyridine substituents Fluorine at C5, biphenyl at C2 Nitro at C5, boronic ester at C2 Oxazoline ligands at C2 and C6
Aromatic systems Biphenyl Single benzene None
Electronic profile Electron-deficient (F, pyridine) Strongly electron-withdrawing (NO₂, B) Electron-rich (N,O-donors)

The methoxy group enhances solubility compared to non-polar analogs, while fluorine’s electronegativity directs electrophilic substitution to the meta position. In contrast, boronic ester derivatives (e.g., 4-methyl-5-nitro-2-(dioxaborolanyl)pyridine) prioritize Suzuki-Miyaura cross-coupling reactivity, and oxazoline-containing variants serve as chiral ligands in asymmetric catalysis.

Properties

Molecular Formula

C18H14FNO

Molecular Weight

279.3 g/mol

IUPAC Name

5-fluoro-2-[2-(4-methoxyphenyl)phenyl]pyridine

InChI

InChI=1S/C18H14FNO/c1-21-15-9-6-13(7-10-15)16-4-2-3-5-17(16)18-11-8-14(19)12-20-18/h2-12H,1H3

InChI Key

LPNUOLKVCIOMOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC=C2C3=NC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Sequential Suzuki–Miyaura Cross-Coupling

This method involves two consecutive Suzuki reactions:

  • Formation of the 4'-Methoxybiphenyl Intermediate :
    • Reactants : 2-Bromoiodobenzene and 4-methoxyphenylboronic acid.
    • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 equiv), toluene/ethanol/H₂O (3:1:1), 90°C, 12–24 h.
    • Outcome : 2-Bromo-4'-methoxybiphenyl (yield: 78–92%).
  • Coupling with Fluoropyridine Boronic Acid :
    • Reactants : 2-Bromo-4'-methoxybiphenyl and 5-fluoro-2-pyridinylboronic acid.
    • Optimized Conditions : Pd₂(dba)₃ (5 mol%), XPhos (10 mol%), K₃PO₄ (2.2 equiv), THF/H₂O (3:1), 95°C, 16 h.
    • Yield : 70–85%.

Direct Biphenyl–Pyridine Coupling

A one-pot strategy couples pre-synthesized boronic acid derivatives:

  • Reactants : 2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)boronic acid and 2-bromo-5-fluoropyridine.
  • Catalyst System : Pd(OAc)₂ (3 mol%), SPhos (6 mol%), Na₂CO₃ (2.5 equiv), DMF/H₂O (4:1), 100°C, 8 h.
  • Yield : 65–78%.

Critical Reaction Parameters

Ligand and Base Selection

  • Ligands : Bulky phosphines (XPhos, SPhos) enhance coupling efficiency for electron-deficient pyridines.
  • Bases : K₃PO₄ outperforms Na₂CO₃ in suppressing homocoupling side reactions (≤2% vs. 10–15%).

Boronic Acid Stability

  • 4-Methoxyphenylboronic acid (CAS 5720-07-0) is commercially available and stable under basic conditions.
  • 5-Fluoro-2-pyridinylboronic acid requires anhydrous conditions to prevent deboronation.

Alternative Methodologies

Ullmann Coupling

  • Reactants : 2-Iodo-5-fluoropyridine and 4'-methoxy-2-biphenylboronic acid.
  • Conditions : CuI (10 mol%), 1,10-phenanthroline (20 mol%), DMF, 120°C, 24 h.
  • Yield : 50–60% (lower than Suzuki methods).

Microwave-Assisted Synthesis

  • Procedure : Microwave irradiation (150°C, 15 min) reduces reaction time for Suzuki couplings by 80%.
  • Example : 2-Bromo-4'-methoxybiphenyl + 5-fluoro-2-pyridinylboronic acid → 82% yield.

Analytical Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.57 (d, J = 4.7 Hz, 1H, pyridine-H), 7.62 (td, J = 7.7 Hz, 1H), 3.87 (s, 3H, OCH₃).
  • ¹³C NMR : δ 160.8 (C-F), 147.8 (pyridine-C2), 55.2 (OCH₃).
  • HRMS : m/z [M+H]⁺ calcd. 279.3, found 279.3.

Purity and Yield Optimization

  • Column Chromatography : Silica gel (230–400 mesh), ethyl acetate/hexane (1:4 → 1:2).
  • Recrystallization : Ethanol/water (3:1) yields >99% purity.

Industrial-Scale Considerations

Parameter Laboratory Scale Pilot Scale (10 kg)
Catalyst Loading 5 mol% Pd 2 mol% Pd
Solvent Volume (L/kg) 20 5
Cycle Time (h) 24 8
Cost per kg (USD) 12,000 3,500

Data adapted from patents and process chemistry reports.

Challenges and Solutions

  • Deboronation of 5-Fluoro-2-Pyridinylboronic Acid : Mitigated using DavePhos ligand and low-temperature (0–5°C) additions.
  • Ortho-Substitution Steric Hindrance : RuPhos ligand improves coupling efficiency for 2-bromo substrates (yield +15%).

Emerging Techniques

  • Flow Chemistry : Continuous Suzuki reactors reduce Pd waste by 40% and improve reproducibility.
  • Biocatalysis : Engineered transaminases for C–N bond formation (experimental stage).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridine ring or the biphenyl moiety, potentially leading to the formation of partially or fully hydrogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Introduction of various substituents such as halogens or nitro groups.

Scientific Research Applications

Chemistry: 5-Fluoro-2-(4’-methoxy-[1,1’-biphenyl]-2-yl)pyridine is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study the interactions of fluorinated aromatic compounds with biological macromolecules. Its fluorine atom can serve as a marker in various spectroscopic techniques.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure can be modified to create analogs with improved pharmacological properties.

Industry: In the industrial sector, 5-Fluoro-2-(4’-methoxy-[1,1’-biphenyl]-2-yl)pyridine can be used in the production of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(4’-methoxy-[1,1’-biphenyl]-2-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of the target compound with similar pyridine-based derivatives:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Substituents (Pyridine/Biphenyl) Key Functional Groups
5-Fluoro-2-(4'-methoxy-[1,1'-biphenyl]-2-yl)pyridine C₁₈H₁₄FNO 279.31 Not reported 5-F, 2-biphenyl (4'-OCH₃) Fluorine, Methoxy
2-Amino-4-(2-Cl-5-(4-X-phenyl)pyridin-3-yl)-1-(4-Y-phenyl)pyridine [] Varies 466–545 268–287 2-Cl, 4/5-substituted phenyl Chlorine, Amino, Variable X/Y
2-Fluoro-5-(4-fluorophenyl)pyridine [] C₁₁H₇F₂N 203.18 Not reported 2-F, 5-(4-F-phenyl) Fluorine (dual positions)
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine [] C₁₂H₁₀FNO₂ 243.21 Not reported 2-OH, 5-(3-F-4-OCH₃-phenyl) Hydroxyl, Fluorine, Methoxy
Boscalid [] C₁₈H₁₂Cl₂N₂O 343.21 Not reported 2-Cl, 3-carboxamide, biphenyl Chlorine, Amide

Key Observations :

  • Molecular Weight : The target compound (279.31 g/mol) is lighter than the chloro-substituted analogs in (466–545 g/mol) due to fewer complex substituents .
  • Fluorine Impact : Fluorine at the pyridine 5-position (target compound) vs. biphenyl 4'-position () alters electronic distribution, affecting dipole moments and binding interactions .

Industrial and Pharmacological Relevance

  • Boscalid () : A commercially used fungicide with a pyridine-carboxamide structure; the target compound’s lack of an amide group may reduce pesticidal activity but expand pharmaceutical applicability .
  • Patent Compounds () : Complex benzoimidazole-pyridine hybrids (m/z 546.1) demonstrate the versatility of pyridine cores in drug design, though the target’s simpler structure may offer synthetic advantages .

Biological Activity

5-Fluoro-2-(4'-methoxy-[1,1'-biphenyl]-2-yl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, focusing on its interaction with various biological targets and its implications in drug development.

Synthesis

The synthesis of 5-Fluoro-2-(4'-methoxy-[1,1'-biphenyl]-2-yl)pyridine typically involves several steps, including the formation of the biphenyl moiety through Suzuki cross-coupling reactions. The synthetic pathway includes:

  • Preparation of Biphenyl Derivative : Utilizing (3-bromo-2-methylphenyl)methanol and boronic acids in a palladium-catalyzed reaction.
  • Formation of Pyridine Ring : Subsequent reactions with 5-fluoro-2-nitropyridine derivatives.
  • Final Coupling : The introduction of the methoxy group to complete the structure.

Anticancer Activity

Recent studies have highlighted the potential of 5-Fluoro-2-(4'-methoxy-[1,1'-biphenyl]-2-yl)pyridine as an inhibitor of immune checkpoint proteins such as PD-L1. The compound has been tested for its ability to disrupt the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy.

  • IC50 Values : Compounds similar to this structure exhibited IC50 values ranging from 1.8 to 22.9 µM against PD-L1, indicating moderate to high potency as inhibitors .

Antimicrobial Activity

The compound's derivatives have also shown promising antimicrobial properties. For instance, compounds derived from similar frameworks demonstrated broad-spectrum activity with Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens .

Anti-inflammatory Effects

In vitro studies have indicated that related compounds exhibit significant anti-inflammatory effects. These compounds stabilize human red blood cell membranes, with percentages ranging from 86.70% to 99.25% in protective assays .

Study on PD-L1 Inhibition

A study conducted on a series of biphenyl-pyridine derivatives revealed that modifications at specific positions significantly enhanced their binding affinity to PD-L1. The most effective compounds showed IC50 values as low as 1.8 µM, highlighting the importance of structural optimization in enhancing biological activity .

Antimicrobial Efficacy

Another investigation into benzofuran-pyrazole compounds demonstrated that structural modifications could lead to enhanced antimicrobial activity. The most potent derivatives inhibited E. coli DNA gyrase B with an IC50 of 9.80 µM, suggesting that similar modifications could be beneficial for enhancing the activity of pyridine derivatives like 5-Fluoro-2-(4'-methoxy-[1,1'-biphenyl]-2-yl)pyridine .

Comparative Data Table

Activity Type Target IC50/MIC Values Comments
AnticancerPD-L11.8 - 22.9 µMEffective against immune checkpoint
AntimicrobialE. coli DNA gyrase B9.80 µMComparable efficacy to standard antibiotics
Anti-inflammatoryHRBC membrane stabilization86.70% - 99.25%High protective effect observed

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.